molecular formula C10H12ClN B1356057 1-(3-Chlorophenyl)pyrrolidine CAS No. 88154-24-9

1-(3-Chlorophenyl)pyrrolidine

Cat. No.: B1356057
CAS No.: 88154-24-9
M. Wt: 181.66 g/mol
InChI Key: SYYZESGQAICJGW-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number: 88154-24-9 . It has a molecular weight of 181.66 . The IUPAC name for this compound is this compound .


Synthesis Analysis

Pyrrolidine is a heterocyclic building block used in organic synthesis and a scaffold for biologically active compounds . The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12ClN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

Scientific Research Applications

Applications in Coordination Chemistry

  • Synthesis and Characterization of Complexes: 1-(3-Chlorophenyl)pyrrolidine has been used in the synthesis of cobalt(III) complexes. These complexes, such as [Co(salophen)(pyrrolidine)2]ClO4, have been characterized by various spectroscopic techniques and studied for their crystal structures. The pyrrolidine moiety in these complexes exhibits unique binding and structural properties, contributing to the formation of specific hydrogen bonds and coordination polyhedra (Amirnasr et al., 2001).

Applications in Organic Synthesis

  • Synthesis of Sulfonyl Derivatives

    The compound has been employed in acid-catalyzed reactions to form new 1-(arylsulfonyl)pyrrolidines. This method provides a convenient approach for synthesizing pyrrolidine-1-sulfonylarene derivatives containing phenol fragments, showcasing the compound's versatility in organic synthesis (Smolobochkin et al., 2017).

  • Synthesis of Pyrrolidine Derivatives

    It has been utilized in the creation of γ-halocarbanions, which interact with electron-deficient formal imines, leading to substituted pyrrolidines. This innovative synthesis approach mimics a 1,3-dipolar cycloaddition and offers a new pathway for pyrrolidine synthesis (Mąkosza & Judka, 2005).

Applications in Material Science

  • Structural Studies of Chalcone Derivatives: The compound has been investigated for its electro-optic properties as a novel chalcone derivative. Studies include assessing its molecular geometry, vibrational modes, and nonlinear optical properties, indicating potential applications in optoelectronic device fabrication (Shkir et al., 2018).

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of “1-(3-Chlorophenyl)pyrrolidine”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in various physiological processes . The interaction between this compound and these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity. This inhibition can lead to alterations in the physiological processes regulated by these enzymes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell function, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For instance, its binding to carbonic anhydrase isoenzymes results in the inhibition of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of carbonic anhydrase isoenzymes can affect the metabolic pathways that these enzymes are involved in, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . This distribution pattern can affect its biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . This localization can have significant implications for its biological activity and overall function.

Properties

IUPAC Name

1-(3-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYZESGQAICJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561111
Record name 1-(3-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88154-24-9
Record name 1-(3-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research presented in the paper?

A: The research focuses on synthesizing and characterizing new bis-heterocyclic derivatives of 1-(3-chlorophenyl)pyrrolidine-2,5-dione. The researchers aimed to create novel compounds by modifying the core structure of this compound-2,5-dione through various chemical reactions. []

Q2: What specific modifications were made to the this compound-2,5-dione structure, and what new compounds were synthesized?

A: The researchers employed a multi-step synthesis. Initially, they condensed this compound-2,5-dione with p-hydroxy benzaldehyde, resulting in the formation of 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)pyrrolidine-2,5-dione. [] This intermediate then underwent further reactions with various reagents like hydrazine hydrate, hydroxylamine hydrochloride, and semicarbazide. These reactions led to the formation of pyrazole, isoxazole, pyrazole acetamide, and benzodiazodizepine derivatives. [] Additionally, reactions with substituted aromatic aldehydes and malononitrile yielded azo-fluorene derivatives. []

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